(R)-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of multiple functional groups, including phosphate and carbonate esters, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Attachment of the Propan-2-yl Group:
Phosphorylation: The phosphoryl group is introduced using phosphorylating agents such as phosphorus oxychloride or phosphoramidites.
Carbonate Ester Formation: The final step involves the formation of the carbonate esters by reacting the intermediate with diisopropyl carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or carbonate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. Additionally, the phosphate and carbonate ester groups can participate in various biochemical reactions, further influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate
- Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (phenoxy)phosphoryl)-D-alaninate
Uniqueness
What sets ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) apart from similar compounds is the presence of the methoxymethyl group, which can enhance its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C21H34N5O11P |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
[[(2R)-1-[6-(methoxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H34N5O11P/c1-14(2)36-20(27)31-11-34-38(29,35-12-32-21(28)37-15(3)4)13-33-16(5)7-26-9-24-17-18(25-10-30-6)22-8-23-19(17)26/h8-9,14-16H,7,10-13H2,1-6H3,(H,22,23,25)/t16-/m1/s1 |
InChI Key |
FLYLLIXEXGACLV-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCOC)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCOC)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.